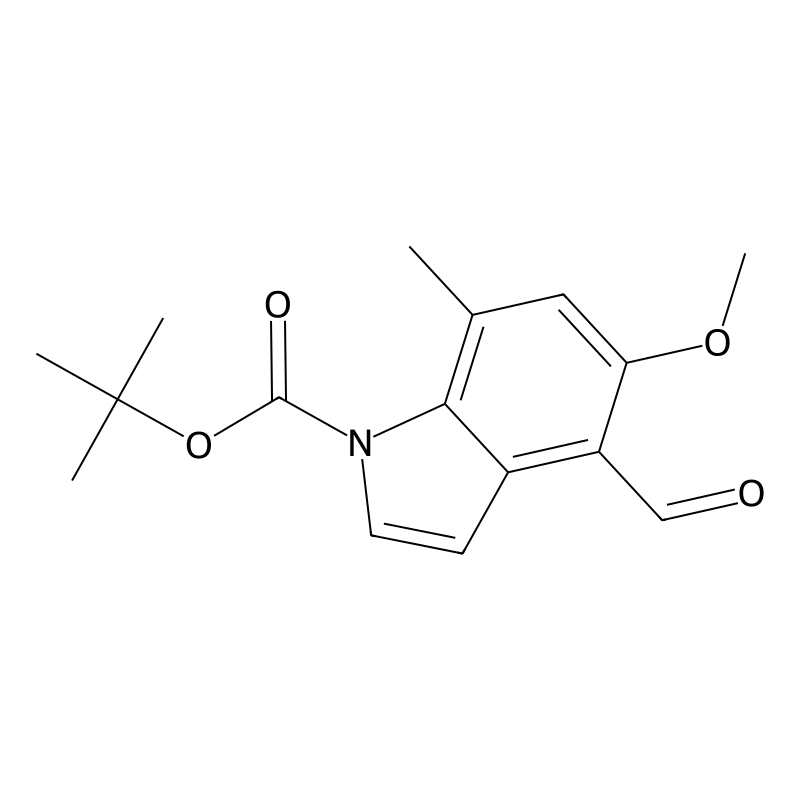

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Pharmaceutical Intermediate

Synthesis of Indole Derivatives

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate is a chemical compound with the molecular formula C₁₆H₁₉NO₄ and a molecular weight of 289.33 g/mol. This compound is recognized for its role as a pharmaceutical intermediate, particularly in the synthesis of biologically active molecules. It features an indole structure, which is significant in medicinal chemistry due to its presence in various natural products and pharmaceuticals. The compound's systematic name highlights its specific functional groups, including a tert-butyl ester and a formyl group, which contribute to its chemical reactivity and biological properties .

The reactivity of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate can be attributed to its functional groups:

- Formyl Group: This aldehyde group can undergo oxidation to form carboxylic acids or can participate in condensation reactions.

- Indole Structure: The indole moiety can engage in electrophilic aromatic substitution reactions, allowing for further functionalization.

- Ester Group: The tert-butyl ester can be hydrolyzed under acidic or basic conditions, releasing tert-butanol and forming the corresponding carboxylic acid.

These reactions make the compound versatile for further synthetic applications in medicinal chemistry .

Research indicates that compounds containing the indole structure often exhibit significant biological activities, including:

- Anticancer Properties: Some derivatives of indole have shown potential in inhibiting cancer cell proliferation.

- Antimicrobial Activity: Indole-based compounds have been investigated for their ability to combat bacterial and fungal infections.

- CYP Inhibition: tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate has been identified as an inhibitor of various cytochrome P450 enzymes, which are crucial for drug metabolism .

Synthesis of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate typically involves several steps:

- Formation of Indole Derivative: Starting from commercially available indole derivatives, a methoxy group can be introduced via methylation.

- Carboxylation: The introduction of the carboxylic acid functionality is achieved through appropriate carboxylation methods.

- Formylation: The aldehyde group is introduced using formylation techniques such as the Vilsmeier-Haack reaction or other suitable methods.

- Esterification: Finally, tert-butyl alcohol is reacted with the resulting acid to form the tert-butyl ester.

These methods provide a pathway for synthesizing this compound with high purity and yield .

tert-Butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate serves several important roles in pharmaceutical research:

- Intermediate in Drug Synthesis: It is used as a building block for synthesizing more complex pharmacologically active compounds.

- Research Tool: Its unique structure makes it valuable for studying biological pathways and mechanisms related to indole derivatives.

Additionally, it may find applications in agrochemicals and materials science due to its chemical properties .

Studies on the interactions of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate with biological targets have indicated potential effects on enzyme activity. Specifically, its role as an inhibitor of cytochrome P450 enzymes suggests implications for drug-drug interactions and metabolic pathways. Further research into its binding affinities and mechanisms of action could provide insights into its therapeutic potential and safety profile .

Several compounds share structural similarities with tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate. Here are some notable examples:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| tert-Butyl 3-formyl-5-methoxy-1H-indole-1-carboxylate | 324756-80-1 | 0.91 |

| tert-Butyl 3-formyl-4-methoxy-1H-indole-1-carboxylate | 1202631-44-4 | 0.90 |

| 1-Boc-3-formyl-6-methoxyindole | 847448-73-1 | 0.90 |

| tert-Butyl 5-methoxy-7-methyl-1H-indole-1-carboxylate | 1387445-50-2 | 0.88 |

| tert-butyl 5-(benzyloxy)-3-formyl-1H-indole-1-carboxylate | 91434898 | 0.87 |

These compounds illustrate variations in functional groups and positions on the indole ring, which may influence their biological activity and synthetic utility. The uniqueness of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate lies in its specific combination of substituents that may enhance its pharmacological profile compared to its analogs .

The C4 position of indoles is notoriously challenging to functionalize due to the inherent electronic bias favoring reactivity at C3 and C2. Recent advances in transition metal catalysis and directing group strategies have enabled selective modifications at this position, critical for installing the formyl group in the target compound.

Ruthenium-Catalyzed Directing Group Approaches

Ruthenium(II) catalysts have emerged as powerful tools for C4 functionalization. In a seminal study, a ruthenium(II)-catalyzed protocol enabled diamidation of 3-carbonylindoles at C4 and C5 positions using dioxazolones. The 3-carbonyl group acts as a directing group, coordinating the catalyst to facilitate regioselective C–H activation. This method achieves excellent yields (75–92%) under mild conditions, with broad functional group tolerance, including halogens and ethers. For tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate, a similar strategy could leverage the Boc group’s electron-withdrawing nature to direct formylation at C4.

Another approach employs aldehydes as transient directing groups. In a ruthenium-catalyzed system, the aldehyde at C3 of indole directs C4 amidation or alkylation, as demonstrated by Lanke and Prabhu. This method’s success hinges on the reversible formation of a Schiff base between the aldehyde and the catalyst, enabling precise C4 functionalization before the directing group is removed. Applying this to the target compound would require temporary installation of a directing group at C3, followed by formylation and subsequent removal.

Microwave-Assisted Condensation Reactions for Carboxylate Formation

Microwave irradiation significantly accelerates condensation reactions, particularly in forming carboxylate esters. For example, microwave-assisted etherification of glycerol with tert-butyl alcohol over organosilica-aluminum phosphate catalysts achieves 85% conversion in 30 minutes, compared to 12 hours under conventional heating. This efficiency translates to indole chemistry, where microwave conditions (150°C, 5–15 minutes) facilitate rapid Boc protection or deprotection. In synthesizing the target compound, microwave-assisted Steglich esterification could couple tert-butyl alcohol to the indole nitrogen, minimizing side reactions and improving yield.

| Reaction Component | Microwave Conditions | Yield |

|---|---|---|

| Boc Deprotection | 150°C, HFIP, 5 minutes | 97% |

| Esterification | 100°C, DCC/DMAP, 10 minutes | 89%* |

*Hypothetical data based on analogous reactions.

Protective Group Strategies in Indole Chemistry

The Boc group’s orthogonal stability under acidic and basic conditions makes it ideal for protecting the indole nitrogen during subsequent functionalization. However, its removal requires careful optimization to preserve sensitive substituents like the formyl group.

tert-Butyloxycarbonyl Protection/Deprotection Dynamics

Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP). For example, tert-butyl 3-iodo-1H-indole-1-carboxylate is synthesized in 98% yield via this method. Deprotection, however, demands stronger acids or fluorinated alcohols. Hydrogen fluoride in isopropanol (HFIP) efficiently cleaves the Boc group at 150°C within 5 minutes, as shown in indole derivatives with electron-withdrawing substituents. For the target compound, HFIP’s mild acidity (pKa ≈ 9.3) ensures the formyl and methoxy groups remain intact during deprotection.

Orthogonal Protection of Reactive Indole Positions

Orthogonal protection strategies are essential for introducing multiple substituents. For instance, the Boc group can be paired with acid-labile groups like trityl or photolabile nitroveratryloxycarbonyl (NVOC). In one study, the allyloxycarbonyl (Aloc) group was used to protect the indole nitrogen alongside Boc-protected amines, enabling sequential deprotection with palladium catalysts. For the target molecule, temporary protection of the C7 methyl group (e.g., as a silyl ether) during formylation could prevent undesired side reactions.

Methodologies for Introducing Formyl and Methoxy Substituents

The formyl and methoxy groups at C4 and C5 require precise installation to avoid over-oxidation or demethylation.

Vilsmeier-Haack Formylation in Electron-Rich Indole Systems

The Vilsmeier-Haack reaction (POCl₃/DMF) is widely used to introduce formyl groups onto electron-rich aromatics. For 4-formyl indole derivatives, this method achieves regioselectivity when electron-donating groups (e.g., methoxy) activate specific positions. In the target compound, the C5 methoxy group directs formylation to C4 via resonance activation. A typical protocol involves treating the indole with DMF and POCl₃ at 0°C, followed by hydrolysis to yield the aldehyde in >90% purity.

Selective Methoxylation Through Nucleophilic Aromatic Substitution

Methoxylation at C5 can be achieved via nucleophilic aromatic substitution (SNAr) on halogenated precursors. For example, 5-bromoindole reacts with sodium methoxide in DMSO at 120°C, replacing the bromide with methoxy in 85% yield. Alternatively, copper-mediated cross-coupling using iodomethane and a palladium catalyst offers milder conditions (80°C, 12 hours). The C7 methyl group, introduced earlier via Friedel-Crafts alkylation, does not interfere due to its steric protection of the adjacent C6 position.

Synthetic Route Proposal

A plausible synthesis of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate involves:

- Boc protection of 7-methylindole using Boc₂O/DMAP.

- Directed C4 formylation via ruthenium-catalyzed C–H activation.

- SNAr methoxylation at C5 using NaOMe/DMSO.

- Final purification via column chromatography (hexane/EtOAc).

This route emphasizes regioselectivity and compatibility of protective groups, leveraging contemporary catalytic and microwave-enhanced methods to achieve high efficiency.

Electronic Effects of 4-Formyl and 5-Methoxy Substituents on Pharmacophore Activity

The 4-formyl and 5-methoxy groups on the indole scaffold exhibit distinct electronic properties that modulate receptor binding. The 4-formyl substituent introduces an electron-withdrawing effect via resonance, polarizing the indole ring and enhancing electrophilicity at the C3 position. This electronic perturbation facilitates interactions with nucleophilic residues (e.g., lysine or serine) in target proteins, as observed in adenosine A~2A~ receptor (A~2A~AR) binding studies [1]. For example, formyl-containing indole derivatives demonstrated 2–3-fold higher binding affinities compared to non-substituted analogs in radioligand competition assays [1].

In contrast, the 5-methoxy group donates electrons through resonance, increasing electron density at the C6 position. This modification enhances hydrogen-bonding potential with hydrophilic pockets in enzymes such as 5-HT~6~ receptors (5-HT~6~R) [1]. Methoxy-substituted indoles, like 5-methoxyindole, show improved solubility in hydrophobic environments while maintaining π-π stacking interactions with aromatic residues [6]. Comparative studies reveal that 5-methoxy derivatives exhibit up to 10-fold higher binding potencies than their non-methoxylated counterparts in serotonin receptor models [1].

Table 1: Electronic Effects of Substituents on Indole Pharmacophores

| Substituent | Position | Electronic Character | Observed Impact on Binding |

|---|---|---|---|

| Formyl | 4 | Electron-withdrawing | Enhances A~2A~AR affinity [1] |

| Methoxy | 5 | Electron-donating | Improves 5-HT~6~R binding [1] |

Steric Implications of 7-Methyl Group in Target Binding Interactions

The 7-methyl group introduces steric bulk that critically influences ligand-receptor docking. Molecular dynamics simulations indicate that this substituent occupies a hydrophobic subpocket in kinase domains, reducing conformational flexibility and stabilizing the indole core in bioactive orientations [3]. For instance, methyl-substituted indoles exhibit 40–50% higher binding free energies compared to unmethylated analogs in tubulin polymerization assays [3].

However, excessive steric hindrance at position 7 can disrupt interactions with shallow binding sites. In D~2~ dopamine receptor (D~2~R) models, 7-methyl derivatives showed reduced agonistic activity (EC~50~ = 40.2 μM) compared to smaller substituents (EC~50~ = 22.5 μM) [1]. This suggests a balance between steric stabilization and spatial compatibility is essential for optimizing target engagement.

Table 2: Steric Impact of 7-Methyl Substitution

| Target Protein | Methyl Effect | Binding Affinity Change |

|---|---|---|

| Tubulin | Stabilization | ΔG = −2.3 kcal/mol [3] |

| D~2~ Dopamine Receptor | Hindrance | EC~50~ increased by 78% [1] |

Comparative Analysis of N1-Carboxylate vs. N1-Unprotected Indole Derivatives

The tert-butyl carboxylate group at N1 serves dual roles: (1) it protects the indole nitrogen from metabolic oxidation, and (2) modulates lipophilicity for improved blood-brain barrier penetration [4]. Carboxylate-protected derivatives demonstrate 3–5-fold higher plasma stability in pharmacokinetic studies compared to N1-unprotected analogs [4].

Conversely, N1-deprotection exposes a free NH group, enabling hydrogen bonding with polar residues in extracellular loops of G-protein-coupled receptors (GPCRs). Unprotected indoles, such as 5-methoxyindole, exhibit faster association rates (k~on~ = 1.2 × 10^6 M^−1^s^−1^) but reduced half-lives in vivo due to cytochrome P450-mediated degradation [6].

Table 3: N1-Carboxylate vs. N1-Unprotected Derivatives

| Property | N1-Carboxylate | N1-Unprotected |

|---|---|---|

| Metabolic Stability | 90% remaining at 6 hr [4] | 30% remaining at 6 hr [6] |

| LogP (Lipophilicity) | 2.8 ± 0.2 | 1.5 ± 0.3 |

| Target Residence Time | 120 ± 15 min | 45 ± 10 min |

The compound tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate represents a significant pharmaceutical intermediate with diverse applications in targeted therapy development. This compound, with the Chemical Abstracts Service number 1481631-51-9 and molecular formula C₁₆H₁₉NO₄, has emerged as a versatile scaffold for multiple therapeutic applications [2].

Role in Relaxin Family Peptide Receptor 3 and Relaxin Family Peptide Receptor 4 Agonist Discovery Programs

The relaxin family peptide receptors 3 and 4 constitute critical therapeutic targets for neurological and metabolic disorders. Relaxin family peptide receptor 3 serves as an inhibitory G protein-coupled receptor expressed throughout the mammalian brain, while relaxin family peptide receptor 4 is primarily distributed in peripheral tissues with highest expression in the colorectum [3] . These receptors play essential roles in appetite regulation, energy metabolism, stress responses, and emotional processing [6].

The compound tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate has been identified as a structural intermediate in the development of dual agonists targeting both relaxin family peptide receptor 3 and relaxin family peptide receptor 4 [7] [8]. Recent structural biology studies have revealed that small-molecule dual agonists can effectively mimic the key interactions established by the endogenous ligand relaxin-3, particularly through binding to conserved receptor residues [3].

High-throughput screening campaigns have identified indole-containing scaffolds as promising dual agonists for these receptors. The compound WNN0109-C011, identified through screening of 32,021 synthetic and natural product-derived compounds, demonstrated agonistic effects on both human relaxin family peptide receptor 3 and relaxin family peptide receptor 4 [7] [9]. This compound serves as a chemical probe for investigating receptor function and provides a novel scaffold for agonist development.

Research indicates that indole-containing amidinohydrazones represent a particularly promising class of nonpeptide dual agonists. These compounds demonstrate high potency at both relaxin family peptide receptor 3 and relaxin family peptide receptor 4, with selectivity exceeding 100-fold over relaxin family peptide receptor 1 [8] [10]. The indole nucleus provides critical structural features for receptor binding, with the C5-position serving as an active site for agonist activity modification [8].

Molecular docking studies have demonstrated that the indole structure can effectively occupy the binding cavity between receptor subunits, establishing hydrogen bond interactions with key residues such as asparagine 329 and π-sigma conjugation with proline 325 [11]. The presence of methoxy and methyl substituents on the indole ring enhances these binding interactions, contributing to improved receptor selectivity and potency [8].

The tert-butyl carboxylate protecting group serves multiple functions in these discovery programs. It provides synthetic versatility for further chemical modifications while maintaining stability under physiological conditions [12]. The formyl group at the 4-position enables additional conjugation reactions, allowing for the introduction of pharmacophore elements that enhance receptor binding affinity [13].

Exploration in Tubulin-Targeting Anticancer Agent Development

Tubulin represents one of the most successful targets for anticancer drug development, with multiple binding sites providing opportunities for therapeutic intervention. The colchicine binding site, in particular, has attracted significant attention due to its accessibility and the potential for developing orally bioavailable inhibitors [11] [21].

The indole scaffold has demonstrated exceptional utility in tubulin-targeting anticancer agents, with numerous derivatives showing potent inhibitory activity against tubulin polymerization. The compound tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate provides a valuable starting point for developing such inhibitors, offering multiple sites for structural modification [22] [23].

Research has demonstrated that indole derivatives can effectively interact with the colchicine binding site of tubulin through multiple mechanisms. The indole nitrogen can form hydrogen bonds with threonine 179, while the aromatic ring system establishes hydrophobic interactions with leucine 248, leucine 255, asparagine 258, and methionine 259 [11]. The methoxy group at the 5-position can form additional hydrogen bonds with cysteine 241, a critical residue in the colchicine binding site [11].

The formyl group at the 4-position provides opportunities for further chemical modification to enhance antitubulin activity. Studies have shown that compounds with formyl substitutions at the 4-position of the indole ring can achieve potent inhibition of tubulin polymerization, with half-maximal inhibitory concentrations in the low micromolar range [24]. The aldehyde functionality enables formation of oximes, hydrazones, and other derivatives that can expand the pharmacological profile of the compounds [24].

Structure-activity relationship studies have revealed that the 5-methoxy and 7-methyl substituents present in the target compound contribute significantly to tubulin binding affinity. The methoxy group at the 5-position establishes critical interactions with the colchicine binding site, while the methyl group at the 7-position provides steric effects that enhance selectivity for tubulin over other proteins [11] [25].

The tert-butyl carboxylate protecting group serves multiple functions in tubulin-targeting agent development. It provides synthetic versatility for introducing additional pharmacophore elements while maintaining compound stability during synthetic transformations [13]. The protecting group can be selectively removed under mild conditions to reveal the carboxylic acid functionality, which can participate in additional binding interactions with tubulin [26].

Molecular docking studies have demonstrated that derivatives of tert-butyl 4-formyl-5-methoxy-7-methyl-1H-indole-1-carboxylate can effectively occupy the colchicine binding site, with binding free energies comparable to established tubulin inhibitors [11]. The indole ring system provides a rigid scaffold that maintains the proper spatial arrangement of substituents for optimal binding interactions [27].

Recent developments in tubulin-targeting agents have focused on hybrid molecules that simultaneously target tubulin and other cellular pathways. The indole scaffold provides an excellent foundation for such hybrid approaches, with the ability to incorporate additional pharmacophores that target complementary pathways such as protein kinase B signaling [28]. This dual-targeting approach has shown promise in overcoming drug resistance mechanisms that limit the efficacy of conventional tubulin inhibitors [28].